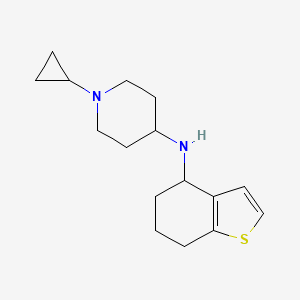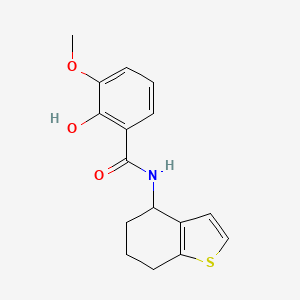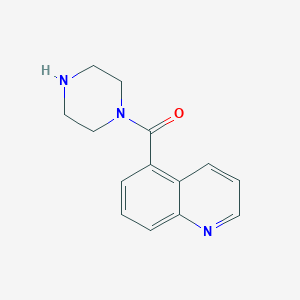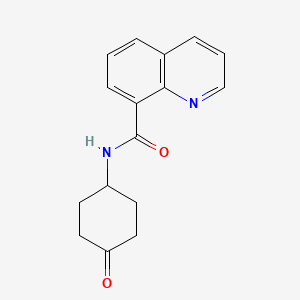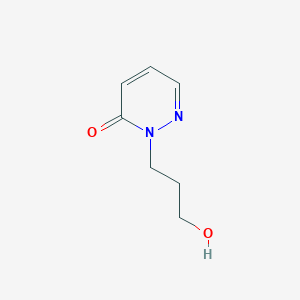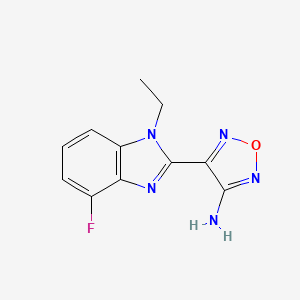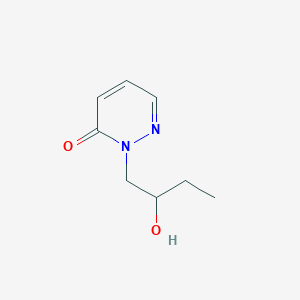
2-(2-Hydroxybutyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxybutyl)pyridazin-3-one, also known as JP4-039, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Hydroxybutyl)pyridazin-3-one is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. The compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-Hydroxybutyl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, protecting against apoptosis, and improving mitochondrial function. The compound has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Hydroxybutyl)pyridazin-3-one has several advantages for use in laboratory experiments, including its low toxicity and high stability. However, the compound is relatively insoluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-Hydroxybutyl)pyridazin-3-one. One area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has shown promise in improving cognitive function and reducing neuronal damage in animal models of these diseases. Another potential application is in the treatment of cancer, where 2-(2-Hydroxybutyl)pyridazin-3-one has been shown to have anti-tumor effects in vitro. Further studies are needed to determine the full potential of this compound in these and other disease conditions.
Métodos De Síntesis
The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one involves the reaction of 2-chloronicotinic acid with 2-amino-1-butanol in the presence of a base catalyst. The resulting product is then further purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-Hydroxybutyl)pyridazin-3-one has been studied extensively for its potential therapeutic applications in various disease conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The compound has been shown to protect against oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
2-(2-hydroxybutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIZHSMGNJLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
